molecular formula C15H12BrClN2O2 B15287988 2-amino-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide

2-amino-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide

Cat. No.: B15287988
M. Wt: 367.62 g/mol
InChI Key: KTOZVBKIZXRJIC-UHFFFAOYSA-N
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Description

2-amino-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide is an organic compound with the molecular formula C15H10BrCl2NO2. It is known for its role as an intermediate in the synthesis of various pharmacologically active compounds, including benzodiazepines used in the treatment of neurological disorders such as epilepsy, alcohol withdrawal, and insomnia.

Preparation Methods

The synthesis of 2-amino-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide typically involves the reaction of 4-chloro-2-(2-chlorobenzoyl)aniline with bromoacetyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-chloro-2-(2-chlorobenzoyl)aniline and bromoacetyl bromide.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or acetonitrile are commonly used.

    Procedure: The starting materials are mixed and stirred at a controlled temperature, typically around 0-5°C, to initiate the reaction. The mixture is then gradually warmed to room temperature and stirred for several hours.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

2-amino-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation can lead to the formation of corresponding nitro or hydroxyl derivatives.

    Hydrolysis: The compound can be hydrolyzed to form corresponding acids or amides, depending on the reaction conditions.

Scientific Research Applications

2-amino-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: As an intermediate in the synthesis of benzodiazepines, it plays a crucial role in the development of drugs for treating neurological disorders.

    Industry: The compound is used in the production of fine chemicals and specialty chemicals for various industrial applications.

Mechanism of Action

The mechanism of action of 2-amino-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide is primarily related to its role as an intermediate in the synthesis of benzodiazepines. Benzodiazepines exert their effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to increased inhibitory neurotransmission, resulting in sedative, anxiolytic, and anticonvulsant effects .

Comparison with Similar Compounds

2-amino-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide can be compared with other similar compounds, such as:

    2-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide: This compound has a similar structure but lacks the amino group, which can affect its reactivity and biological activity.

    4-bromo-2-(2-(((4-chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate: This compound has a more complex structure and is used in different applications, such as in the synthesis of other pharmaceuticals.

The uniqueness of this compound lies in its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various pharmacologically active compounds.

Properties

Molecular Formula

C15H12BrClN2O2

Molecular Weight

367.62 g/mol

IUPAC Name

2-amino-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide

InChI

InChI=1S/C15H12BrClN2O2/c16-9-5-6-13(19-14(20)8-18)11(7-9)15(21)10-3-1-2-4-12(10)17/h1-7H,8,18H2,(H,19,20)

InChI Key

KTOZVBKIZXRJIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CN)Cl

Origin of Product

United States

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